molecular formula C10H8N4O3 B2923917 5-Nitro-6-phenoxypyrimidin-4-amine CAS No. 307326-67-6

5-Nitro-6-phenoxypyrimidin-4-amine

Cat. No.: B2923917
CAS No.: 307326-67-6
M. Wt: 232.199
InChI Key: YKKCGPMTPDGQHC-UHFFFAOYSA-N
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Description

5-Nitro-6-phenoxypyrimidin-4-amine: is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are key components in many pharmaceuticals This compound features a nitro group at the 5-position, a phenoxy group at the 6-position, and an amino group at the 4-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-6-phenoxypyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method includes the nitration of a suitable pyrimidine derivative followed by the introduction of the phenoxy group through nucleophilic substitution. The amino group can be introduced via amination reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent quality and high throughput. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-6-phenoxypyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.

    Substitution: The phenoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 5-amino-6-phenoxypyrimidin-4-amine, while substitution reactions can produce a wide range of phenoxy derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Nitro-6-phenoxypyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies. Its structural similarity to nucleotides makes it a candidate for investigating interactions with DNA and RNA.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities. The presence of the nitro group is particularly significant for its role in bioactivity.

Industry: In the industrial sector, this compound is used in the development of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 5-Nitro-6-phenoxypyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy and amino groups contribute to the compound’s binding affinity and specificity for its targets. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.

Comparison with Similar Compounds

    5-Nitro-2-phenoxypyrimidine: Similar structure but with the nitro group at the 2-position.

    6-Phenoxypyrimidin-4-amine: Lacks the nitro group, affecting its reactivity and biological activity.

    5-Amino-6-phenoxypyrimidin-4-amine: Resulting from the reduction of the nitro group.

Uniqueness: 5-Nitro-6-phenoxypyrimidin-4-amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the nitro group enhances its potential for bioactivity, while the phenoxy group provides additional sites for chemical modification. This combination makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-nitro-6-phenoxypyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3/c11-9-8(14(15)16)10(13-6-12-9)17-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKCGPMTPDGQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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